molecular formula C15H17N3O5S B2583963 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1105199-58-3

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2583963
CAS RN: 1105199-58-3
M. Wt: 351.38
InChI Key: WLEOEBFMMFARNQ-UHFFFAOYSA-N
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Description

The compound appears to contain a dioxin-like structure and a sulfonamide group . Dioxins are a group of chemically-related compounds that are persistent environmental pollutants (POPs). Sulfonamides are a group of compounds which can be used as an activating group, protecting group, leaving group and as a molecular scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Dioxins, for example, are known to be resistant to degradation and can participate in certain types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Dioxins, for example, are generally insoluble in water but have a relatively high solubility in lipids .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Irshad et al. (2019) reported the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives, which exhibited moderate activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) but showed promising activity against the lipoxygenase enzyme. Among the compounds, some demonstrated proficient antimicrobial activities, suggesting potential for therapeutic utility in combating bacterial and fungal infections (Irshad et al., 2019).

Enzyme Inhibition

Research by Abbasi et al. (2019) on sulfonamides containing benzodioxane and acetamide moieties revealed that most compounds synthesized exhibited substantial inhibitory activity against yeast alpha-glucosidase, although they were weaker against AChE. This indicates the potential of these compounds in enzyme inhibition, which could be relevant in developing treatments for diseases where enzyme activity is a concern (Abbasi et al., 2019).

Potential Therapeutic Applications

A different study by Abbasi et al. (2016) synthesized N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides, finding potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains. This research underscores the potential of these compounds in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance and the need for new therapeutic options (Abbasi et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some dioxins and sulfonamides have biological activity, but without specific studies on this compound, it’s difficult to predict its mechanism of action .

properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c19-15-3-1-6-16-18(15)8-2-7-17-24(20,21)12-4-5-13-14(11-12)23-10-9-22-13/h1,3-6,11,17H,2,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEOEBFMMFARNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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